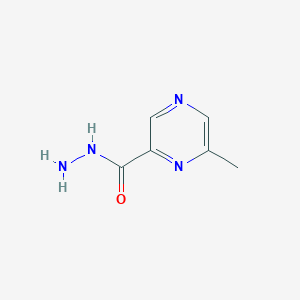

6-Methylpyrazine-2-carbohydrazide

Description

Contextualization within Pyrazine (B50134) Derivatives Research

6-Methylpyrazine-2-carbohydrazide is a heterocyclic compound belonging to the vast family of pyrazine derivatives. Pyrazines, which are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4, are a significant class of compounds in chemical research. Their derivatives are known to exhibit a wide spectrum of biological activities. clockss.orgemanuscript.tech The parent compound, pyrazine, is a structural component of many natural and synthetic molecules with applications ranging from pharmaceuticals to flavorings.

The research into this compound is a direct extension of the work on pyrazinamide (B1679903), a first-line medication for the treatment of tuberculosis. The core structure of these molecules, the pyrazine ring, is a key pharmacophore. emanuscript.tech Scientists have focused on modifying the structure of pyrazine-based compounds to discover new therapeutic agents. clockss.org this compound serves as a crucial starting material or intermediate in the synthesis of more complex pyrazine derivatives. ajgreenchem.comnih.gov Its synthesis typically begins with 5-methylpyrazine-2-carboxylic acid, which is first esterified to its methyl ester. nih.govresearchgate.net Subsequent treatment with hydrazine (B178648) hydrate (B1144303) converts the ester into the target carbohydrazide (B1668358). nih.govresearchgate.net This synthetic pathway makes it an accessible building block for further chemical exploration. ajgreenchem.com

Significance in Medicinal Chemistry and Materials Science

The importance of this compound spans both medicinal chemistry and materials science due to its versatile chemical nature.

In medicinal chemistry , the compound is primarily valued as a precursor for synthesizing Schiff bases and hydrazones. nih.govresearchgate.net The carbohydrazide functional group (-CONHNH₂) readily condenses with various aldehydes and ketones to form hydrazone derivatives. ajgreenchem.comnih.gov These resulting hydrazones have been the subject of extensive research and have demonstrated a range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties. nih.govresearchgate.net For instance, derivatives of this compound have been evaluated for their ability to inhibit urease and have shown potential as antioxidant agents. nih.gov The hydrazone moiety is a well-established pharmacophore, and its incorporation into the pyrazine scaffold often leads to compounds with enhanced biological profiles. nih.gov

In materials science , this compound and its parent acid, 6-methylpyrazine-2-carboxylic acid, are effective ligands for the construction of metal-organic coordination polymers. researchgate.net The pyrazine ring's nitrogen atoms and the carbohydrazide or carboxylate group's oxygen and nitrogen atoms can act as donor sites, allowing the molecule to bind to metal ions in various ways. researchgate.netrsc.org This chelating ability facilitates the self-assembly of intricate, multi-dimensional structures. researchgate.net These coordination polymers are of great interest for their potential applications in areas such as catalysis, ion exchange, and the development of magnetic materials. researchgate.net The ability of the pyrazine-based ligand to act as a bridge between metal centers is a reliable method for creating networked materials. rsc.org

Overview of Research Directions and Scope

Current research involving this compound is primarily focused on several key areas:

Synthesis of Novel Bioactive Agents: A major research thrust is the use of this compound as a scaffold to create new libraries of hydrazone derivatives. nih.govresearchgate.net By reacting it with a wide array of substituted aromatic aldehydes, researchers can systematically modify the structure to optimize biological activity. emanuscript.technih.gov The resulting compounds are then screened for various therapeutic properties, particularly as antimicrobial and enzyme-inhibiting agents. nih.govnih.gov

Coordination Chemistry and Metal Complexes: Another significant direction is the exploration of its role as a ligand in coordination chemistry. yu.edu.jo Scientists synthesize and characterize metal complexes of Schiff bases derived from this compound. yu.edu.joeurjchem.com These studies aim to understand how the ligand coordinates with different transition metals (such as Cu(II), Co(II), and Zn(II)) and to investigate the structural, spectral, and potential functional properties of the resulting complexes, including their thermal stability and semiconducting behavior. researchgate.netyu.edu.jo

Structural and Crystallographic Studies: Detailed structural analysis using techniques like X-ray crystallography is fundamental to this field of research. Determining the precise crystal structure of this compound and its derivatives provides invaluable insight into their molecular geometry, bond lengths, and angles. researchgate.netresearchgate.net This information is crucial for understanding structure-activity relationships in medicinal chemistry and for predicting the architecture of coordination polymers in materials science. researchgate.netnih.gov For example, crystallographic studies have revealed how intermolecular hydrogen bonds link molecules into specific arrangements in the solid state. researchgate.net

Data Tables

Table 1: Crystal Structure Data for this compound This table presents the crystallographic data for the title compound, providing insight into its solid-state structure. researchgate.net

| Parameter | Value |

| Chemical Formula | C₆H₈N₄O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.019(5) |

| b (Å) | 12.012(8) |

| c (Å) | 7.971(5) |

| β (°) | 108.43(3) |

| Volume (ų) | 727.1(7) |

| Z | 4 |

Table 2: Selected Bond Lengths for this compound This table highlights key bond lengths within the molecule as determined by X-ray crystallography. researchgate.net

| Bond | Length (Å) |

| C=O | 1.234(2) |

| C-N (amide) | 1.335(2) |

| N-N | 1.417(2) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methylpyrazine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c1-4-2-8-3-5(9-4)6(11)10-7/h2-3H,7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKELGYGLVSEMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90544084 | |

| Record name | 6-Methylpyrazine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105426-65-1 | |

| Record name | 6-Methylpyrazine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Primary Synthetic Routes

The formation of 6-methylpyrazine-2-carbohydrazide is predominantly accomplished via three main synthetic strategies. These routes differ in their starting materials but converge on the crucial step of reacting a pyrazine (B50134) carboxylate ester with hydrazine (B178648) hydrate (B1144303).

Synthesis from 5-Methylpyrazine-2-carboxylic Acid Derivatives

A common and direct route to this compound begins with 5-methylpyrazine-2-carboxylic acid. This process involves a two-step sequence: esterification of the carboxylic acid followed by the introduction of the hydrazide group.

The initial step in this pathway is the conversion of 5-methylpyrazine-2-carboxylic acid to its corresponding methyl ester, methyl 5-methylpyrazine-2-carboxylate. This is typically achieved through an acid-catalyzed esterification reaction. The carboxylic acid is dissolved in methanol (B129727), and a catalytic amount of a strong acid, such as concentrated sulfuric acid, is added. The reaction mixture is then heated under reflux. An alternative method utilizes an ion exchange resin, such as AMBERLYST 15, as a solid acid catalyst, which simplifies the work-up procedure.

| Starting Material | Reagents | Catalyst | Reaction Time | Yield |

| 5-Methylpyrazine-2-carboxylic Acid | Methanol | AMBERLYST 15 | 20 hours (reflux) | 93% |

| 5-Methylpyrazine-2-carboxylic Acid | Methanol | Conc. H₂SO₄ | 5 hours (reflux) | - |

Data sourced from multiple studies.

Following the successful synthesis of methyl 5-methylpyrazine-2-carboxylate, the ester is then reacted with hydrazine hydrate to form the target compound, this compound. The ester is typically dissolved in a suitable solvent, such as methanol or ethanol, and hydrazine hydrate is added. The mixture is then refluxed for several hours to drive the reaction to completion. The desired product can then be isolated and purified by crystallization. A notable yield of 87% has been reported for this conversion. pastic.gov.pk

Synthesis from Methyl Pyrazine-2-carboxylate with Hydrazine Hydrate

While not a distinct primary route in itself, the reaction of a pyrazine carboxylate ester with hydrazine hydrate is a pivotal step in several synthetic pathways to this compound. In instances where methyl pyrazine-2-carboxylate is a readily available starting material, it can be directly converted to the corresponding carbohydrazide (B1668358). The reaction conditions are similar to those described in section 2.1.1.2, involving refluxing the ester with hydrazine hydrate in a methanolic solution. researchgate.net

Hydrolysis of Pyrazinamide (B1679903) to Ethyl-pyrazinoate and Subsequent Reaction with Hydrazine Hydrate

An alternative synthetic approach utilizes the commercially available drug, pyrazinamide, as the starting material. This multi-step process begins with the hydrolysis of the amide group of pyrazinamide to a carboxylic acid, followed by esterification and finally, reaction with hydrazine hydrate. researchgate.netresearchgate.netjyoungpharm.in

The initial step involves the alkaline hydrolysis of pyrazinamide to yield pyrazinoic acid, with reported yields around 50%. researchgate.net Subsequently, the pyrazinoic acid is esterified to ethyl-pyrazinoate. This is typically carried out by dissolving the acid in ethanol and adding a few drops of concentrated sulfuric acid, followed by a 24-hour reflux. jyoungpharm.in The final step is the reaction of the formed ethyl-pyrazinoate with a three-fold molar excess of 100% hydrazine hydrate under reflux for 8 hours to produce the carbohydrazide. jyoungpharm.insmolecule.com

| Step | Starting Material | Reagents | Reaction Conditions | Yield |

| 1. Hydrolysis | Pyrazinamide | Alkaline conditions | - | ~50% |

| 2. Esterification | Pyrazinoic Acid | Ethanol, Conc. H₂SO₄ | 24 hours (reflux) | - |

| 3. Hydrazinolysis | Ethyl-pyrazinoate | Hydrazine Hydrate (100%) | 8 hours (reflux) | - |

Data sourced from multiple studies.

Reaction Conditions and Optimization

The efficiency of the synthesis of this compound is influenced by several factors, including the choice of catalyst, reaction temperature, and reaction time.

In the esterification of 5-methylpyrazine-2-carboxylic acid, the use of a solid acid catalyst like AMBERLYST 15 offers advantages in terms of ease of separation and potential for catalyst recycling. The reaction is typically carried out at the reflux temperature of the alcohol used as the solvent and reagent.

For the conversion of the ester to the carbohydrazide, the reaction time is a critical parameter. Refluxing for an adequate duration, typically around 8 hours, is necessary to ensure a high conversion rate. The molar ratio of hydrazine hydrate to the ester is also an important consideration, with an excess of hydrazine hydrate often employed to drive the reaction to completion.

Solvent Systems (e.g., Methanol, Ethanol)

The choice of solvent is critical in the synthesis and derivatization of this compound. Alcohols are predominantly used due to their ability to dissolve the reactants and facilitate the reaction.

Methanol : Methanol is frequently employed as a solvent for both the esterification of the parent carboxylic acid and the subsequent reaction with hydrazine hydrate. who.int It is also a common solvent for the condensation reactions used to form hydrazone and Schiff base derivatives. rsc.org

Ethanol : Similar to methanol, ethanol is widely used as a solvent system. researchgate.net It is particularly noted in the condensation of the carbohydrazide with various aldehydes to form Schiff bases and hydrazones. In some procedures, absolute ethanol is specified to ensure anhydrous conditions, which are favorable for condensation reactions.

The selection between methanol and ethanol often depends on the specific reactants and desired reaction conditions, including temperature and solubility of the reagents.

Temperature and Reflux Conditions

Temperature plays a crucial role in driving the synthesis and derivatization reactions to completion. Refluxing is a standard technique applied in these processes to maintain a constant, elevated temperature over an extended period.

The esterification of pyrazine-2-carboxylic acid can require prolonged reflux, with reaction times up to 72 hours being reported. The subsequent conversion of the ester to the carbohydrazide using hydrazine hydrate is also typically carried out under reflux, with common reaction times ranging from 4 to 8 hours. who.int For the derivatization via condensation reactions, such as the formation of Schiff bases, refluxing for approximately 6 hours is a common practice.

| Reaction Step | Temperature Condition | Duration |

| Esterification | Reflux | Up to 72 hours |

| Hydrazinolysis | Reflux | 4-8 hours who.int |

| Schiff Base Formation | Reflux (~75°C) | ~6-9 hours nih.gov |

Catalytic Additives (e.g., Concentrated Sulfuric Acid, Glacial Acetic Acid)

Catalysts are often essential to accelerate the rate of reaction and improve the yield of the desired products.

Concentrated Sulfuric Acid : In the initial esterification step, a few drops of concentrated sulfuric acid are commonly added as a catalyst. researchgate.net The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Glacial Acetic Acid : For derivatization reactions, particularly the condensation of the carbohydrazide with carbonyl compounds to form hydrazones or Schiff bases, a catalytic amount of glacial acetic acid is frequently used. nih.gov The acid protonates the carbonyl group of the aldehyde or ketone, thereby activating it for the nucleophilic attack by the terminal nitrogen of the carbohydrazide.

Derivatization Strategies

This compound serves as a valuable scaffold for the synthesis of a wide array of derivatives, primarily through the reaction of its terminal hydrazide group.

Condensation with Aromatic Aldehydes to Form Hydrazones

A primary derivatization strategy involves the condensation reaction between this compound and various substituted aromatic aldehydes. nih.govmdpi.com This reaction yields a class of compounds known as hydrazones, which are characterized by the >C=N-NH-C(=O)- functional group. who.intnih.gov The reaction is typically performed by refluxing the carbohydrazide with the respective aldehyde in an alcoholic solvent, often with a catalytic amount of acid. researchgate.net This method has been used to synthesize a diverse library of hydrazone derivatives with a range of substituents on the aromatic ring, such as chloro, methoxy, nitro, and hydroxyl groups. nih.govresearchgate.net

| Aldehyde Reactant | Resulting Derivative Class | Key Functional Group |

| Substituted Aromatic Aldehydes | Hydrazones | >C=N-NH-C(=O)- |

Condensation with Substituted Indoles

The reactivity of the carbohydrazide extends to condensation with carbonyl groups within heterocyclic systems, such as substituted indoles. A prominent example is the reaction with isatin (indole-2,3-dione) and its derivatives. mdpi.com The ketone group at the 3-position of the isatin ring is susceptible to nucleophilic attack by the hydrazide, leading to the formation of a hydrazone derivative. mdpi.com This reaction is generally carried out in a suitable solvent like methanol or ethanol, often with a few drops of glacial acetic acid as a catalyst, and may require heating to proceed to completion. nih.govmdpi.com

Formation of Schiff Bases

The hydrazones formed from the condensation of this compound with aldehydes are a specific subclass of Schiff bases. nih.gov A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. The formation of these compounds is a versatile method for modifying the structure of the parent carbohydrazide. nih.gov The reaction involves the nucleophilic addition of the primary amine of the hydrazide to the carbonyl group of an aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic imine or azomethine group (>C=N-). nih.gov

Metal Complexation Reactions

Comprehensive searches of available scientific literature and chemical databases did not yield specific research findings on the metal complexation reactions of this compound. While the coordination chemistry of pyrazine-2-carbohydrazide (B1222964) and its derivatives with various transition metals is a subject of research, studies focusing specifically on the 6-methyl substituted analogue were not found.

Research on closely related compounds, such as N'-benzylidenepyrazine-2-carbohydrazonamide and other Schiff base derivatives of pyrazine-2-carbohydrazide, has shown that the pyrazine ring nitrogen, the azomethine nitrogen, and the carbonyl oxygen are common coordination sites. These related ligands have been shown to form stable complexes with a range of transition metals, including manganese(II), iron(III), cobalt(II), and nickel(II). However, without direct experimental data for this compound, any discussion of its specific reaction pathways, the structure of potential metal complexes, or related research findings would be speculative.

Therefore, this section cannot be completed with the required detailed research findings and data tables as no published information is available.

Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and vibrational modes of 6-methylpyrazine-2-carbohydrazide.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound reveals characteristic absorption bands that confirm the presence of its key functional groups. In a study, the FT-IR spectrum of a closely related compound, 5-methylpyrazine-2-carbohydrazide (B1341549), which is structurally equivalent to this compound, displayed significant peaks. researchgate.net The spectrum showed absorption bands at 3219 and 3053 cm⁻¹, which are attributed to the N-H stretching vibrations of the hydrazide moiety. researchgate.net The carbonyl group (C=O) stretching vibration was observed at 1662 cm⁻¹. researchgate.net Additionally, the spectrum exhibited bands at 1592 and 1529 cm⁻¹, corresponding to the C=N and C=C stretching vibrations within the pyrazine (B50134) ring. researchgate.net Other notable peaks were found at 1427, 1271, 1060, 1035, 777, 524, 518, and 432 cm⁻¹. researchgate.net

For comparison, derivatives of pyrazine-2-carboxylic acid also show characteristic IR absorptions. For instance, N-(pyridin-2-yl)pyrazine-2-carboxamide exhibits an N-H stretch at 3323 cm⁻¹ and a C=O stretch at 1665 cm⁻¹. hilarispublisher.com

Table 1: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3219 | N-H Stretching |

| 3053 | N-H Stretching |

| 1662 | C=O Stretching |

| 1592 | C=N Stretching |

| 1529 | C=C Stretching |

Fourier Transform Raman (FT-Raman) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR have been utilized to characterize this compound.

Proton NMR (¹H NMR)

The ¹H NMR spectrum of 5-methylpyrazine-2-carbohydrazide, recorded in DMSO-d₆, provides clear signals for the protons in the molecule. researchgate.net The methyl group protons (CH₃) appear as a singlet at δ 2.71 ppm. researchgate.net The two protons on the pyrazine ring are observed as distinct signals, while the protons of the hydrazide group (NH and NH₂) also give rise to characteristic resonances. researchgate.net Specifically, the amine (NH₂) protons and the amide (NH) proton were noted, with the NH proton appearing as a singlet at δ 12.55 ppm. researchgate.net

For comparison, the ¹H NMR spectrum of the parent compound, 2-methylpyrazine (B48319), in CDCl₃ shows signals for the pyrazine ring protons between δ 8.36 and 8.57 ppm and the methyl protons at δ 2.57 ppm. chemicalbook.com

Table 2: ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| 2.71 | s | CH₃ |

| 12.55 | s | NH |

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum further confirms the carbon framework of the molecule. For 5-methylpyrazine-2-carbohydrazide in DMSO, the methyl carbon (CH₃) resonates at δ 21.45 ppm. researchgate.net The carbons of the pyrazine ring and the carbonyl carbon (C=O) also show distinct signals. researchgate.net The carbonyl carbon appears at δ 159.94 ppm. researchgate.net The pyrazine ring carbons were also assigned in the spectrum. researchgate.net

The ¹³C NMR spectrum of the parent 2-methylpyrazine provides reference chemical shifts for the pyrazine ring carbons. chemicalbook.com

Table 3: ¹³C NMR Spectral Data for this compound (in DMSO)

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 21.45 | CH₃ |

| 159.94 | C=O |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization mass spectrum (EIMS) of a derivative of 5-methylpyrazine-2-carbohydrazide showed a molecular ion peak [M]⁺, confirming its molecular weight. researchgate.net For a related hydrazone derivative, the mass spectrum showed the molecular ion peak at m/z 309, with other significant fragments observed. researchgate.net While the direct mass spectrum of this compound is not detailed, the data from its derivatives are crucial for structural confirmation.

For instance, the mass spectrum of 2-ethyl-6-methylpyrazine (B77461) shows a molecular ion peak and a characteristic fragmentation pattern that helps in its identification. nist.gov

X-ray Crystallography for Structural Elucidation

The molecular and crystal structure of this compound has been definitively determined by single-crystal X-ray diffraction analysis. researchgate.net This powerful analytical technique has provided unambiguous proof of its covalent structure and detailed insights into its three-dimensional architecture.

The compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The crystal structure reveals a single molecule in the asymmetric unit. Key structural features include the planarity of the pyrazine ring and the specific conformation of the carbohydrazide (B1668358) side chain. The bond length of the carbonyl group (C=O) is reported as 1.234(2) Å. researchgate.net In the crystal lattice, molecules are linked by intermolecular N—H···O hydrogen bonds, forming a chain-like structure that extends along the b-axis. researchgate.net

Detailed crystallographic data and parameters for this compound are summarized in the table below. researchgate.net

| Crystal Parameter | Value |

| Formula | C₆H₈N₄O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.019(5) |

| b (Å) | 9.990(6) |

| c (Å) | 9.050(6) |

| β (°) ** | 98.474(10) |

| Volume (ų) ** | 717.1(7) |

| Z | 4 |

| Temperature (K) | 296(2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (Rgt(F)) | 0.0405 |

| wRref(F²) | 0.1205 |

This interactive table provides a summary of the key crystallographic data for this compound.

Elemental Analysis for Purity Verification

The purity and elemental composition of this compound are unequivocally confirmed by the results of the single-crystal X-ray diffraction study. researchgate.net In modern chemical analysis, a high-quality crystal structure determination is a definitive method for establishing the empirical and molecular formula of a compound, thereby verifying its purity. The successful refinement of the crystal structure with a low R-factor (Rgt(F) = 0.0405) indicates a pure, single component in the crystal lattice, corresponding to the chemical formula C₆H₈N₄O. researchgate.net

The synthesis of the compound was achieved by reacting methyl 5-methylpyrazine-2-carboxylate with an excess of hydrazine (B178648) hydrate (B1144303) in a methanol (B129727) solution under reflux conditions. researchgate.net The subsequent recrystallization from an acetonitrile (B52724) solution yielded crystals of sufficient quality for single-crystal X-ray diffraction, a process that in itself serves as a significant purification step and confirms the identity of the bulk material. researchgate.net

The elemental composition derived from the crystallographic data is presented in the table below.

| Element | Symbol | Count |

| Carbon | C | 6 |

| Hydrogen | H | 8 |

| Nitrogen | N | 4 |

| Oxygen | O | 1 |

This interactive table details the elemental composition of this compound as determined by structural analysis.

Computational and Theoretical Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties with high accuracy. Despite its utility, a comprehensive search of published scientific literature yielded no specific DFT studies focused solely on 6-Methylpyrazine-2-carbohydrazide. The following sections outline the standard DFT analyses that would be conducted.

Molecular Geometry Optimization

Molecular geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This process determines key structural parameters like bond lengths, bond angles, and dihedral angles. For this compound, this analysis would reveal the most stable three-dimensional conformation of the molecule. However, specific optimized geometrical parameters from DFT calculations for this compound are not available in the reviewed literature.

Electronic Structure Analysis (HOMO-LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's electronic properties and reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A detailed analysis of the HOMO-LUMO energies and their gap for this compound would clarify its charge transfer characteristics, but specific calculated energy values for this molecule have not been reported in the searched scientific databases.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a detailed picture of the delocalization of electron density between filled and unfilled orbitals. This analysis for this compound would identify significant orbital interactions contributing to its stability. Specific NBO analysis findings detailing these interactions for the title compound are not present in the available literature.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It helps in predicting sites for electrophilic and nucleophilic attack. Red-colored regions on an MEP map indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor) and are prone to nucleophilic attack. An MEP analysis of this compound would be invaluable for predicting its reactive behavior, but published MEP maps or related data for this specific compound were not found.

Fukui Functions for Reactivity Prediction

Fukui functions are used within DFT to describe the electron density's sensitivity to a change in the number of electrons, allowing for the prediction of local reactivity. They help identify which atoms in a molecule are more likely to undergo a nucleophilic, electrophilic, or radical attack. While this analysis would provide a detailed reactivity profile for this compound, no studies containing calculations of Fukui functions for this molecule are available in the searched literature.

Thermodynamic Parameters and Stability Studies

DFT calculations can be used to compute various thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. These parameters are fundamental for understanding the stability and spontaneity of chemical reactions involving the molecule. A study of the thermodynamic properties of this compound would provide insight into its thermal stability and behavior under various conditions. However, specific published data on these thermodynamic parameters for the compound could not be located.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the physical movements of atoms and molecules over time. For compounds like this compound, MD simulations can provide critical insights into their behavior in a biological environment, such as the active site of an enzyme. Although specific MD studies focusing exclusively on this compound are not extensively documented in the reviewed literature, the application of this technique to similar bioactive heterocyclic systems demonstrates its utility.

MD simulations are employed to:

Assess the conformational flexibility of the ligand and its target protein.

Predict the stability of the ligand-protein complex by analyzing how their interactions evolve over time.

Understand how the binding of a ligand may induce conformational changes in the target protein, which can be essential for its biological function or inhibition. thebioscan.com

For instance, in studies of pyrazine (B50134) derivatives targeting enzymes, MD simulations can help rationalize why certain analogs exhibit higher potency by revealing more stable binding modes or key dynamic interactions that are not apparent from static models alone. science.gov This information is invaluable for guiding the design of next-generation derivatives with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. amazonaws.com These models are instrumental in predicting the activity of novel compounds before their synthesis, thereby saving significant time and resources in the drug discovery pipeline. amazonaws.com

2D QSAR for Activity Prediction

Two-dimensional QSAR (2D-QSAR) models are particularly useful as they rely on descriptors calculated from the 2D representation of a molecule. These models have been successfully applied to pyrazine carbohydrazide (B1668358) derivatives to predict their antitubercular activity.

In a notable study on a series of 5-methylpyrazine-2-carbohydrazide (B1341549) derivatives, a 2D-QSAR model was developed using multiple linear regression (MLR). researchgate.net The model demonstrated strong predictive power, which is essential for guiding the synthesis of new, potentially more active analogs. researchgate.netarabjchem.orgresearchgate.net The statistical quality of the developed QSAR model was confirmed through various validation metrics.

Table 1: Statistical Parameters of a 2D-QSAR Model for 5-Methylpyrazine-2-carbohydrazide Derivatives

| Parameter | Value | Description |

|---|---|---|

| r² | 0.8500 | The coefficient of determination, indicating the proportion of variance in the biological activity that is predictable from the descriptors. |

| r²cv (q²) | 0.7225 | The cross-validated correlation coefficient (from leave-one-out analysis), indicating the model's internal predictive ability. |

| F-test | 14.32 | A measure of the model's statistical significance. |

| s | 0.1428 | The standard error of the estimate, indicating the precision of the model. |

Data sourced from a QSAR study on 5-methylpyrazine-2-carbohydrazide derivatives. arabjchem.org

Such models are crucial for identifying which structural features are most important for the desired biological effect. nih.govshd-pub.org.rs

Correlation of Physicochemical Properties with Biological Activity

The biological activity of pyrazine carbohydrazide derivatives is intrinsically linked to their physicochemical properties. QSAR studies elucidate these connections by identifying key molecular descriptors that influence activity.

A study on 5-methylpyrazine-2-carbohydrazide derivatives identified several influential descriptors:

Kier Chi Indices: These topological descriptors, which are positively correlated with anti-tuberculosis activity, suggest that molecules with more branched chain substituents may exhibit higher potency. The presence of a methyl group at the 5th position of the pyrazine ring was found to enhance activity. arabjchem.orgresearchgate.net

Moment of Inertia: This structural descriptor was found to be negatively correlated with activity. This implies that the presence of bulky, electron-withdrawing groups on the aromatic ring attached to the carbohydrazide nucleus could decrease biological efficacy. arabjchem.orgresearchgate.net

Other research on pyrazine derivatives has highlighted the importance of different properties for various biological targets. For instance, the number of hydrogen bond donors and acceptors, as well as lipophilicity (LogP), are critical for drug-likeness and effective interaction with enzyme active sites. nih.govmdpi.com The electronic properties governed by different substituents on the pyrazine ring also play a significant role in modulating activity. science.gov

Table 2: Correlation of Physicochemical Properties of Pyrazine Derivatives with Biological Activity

| Physicochemical Property / Descriptor | Correlated Biological Activity | Finding |

|---|---|---|

| Kier Chi Indices (Topological) | Anti-tubercular | Positively correlated; branching increases activity. arabjchem.orgresearchgate.net |

| Moment of Inertia (Structural) | Anti-tubercular | Negatively correlated; bulky, electron-withdrawing groups may decrease activity. arabjchem.orgresearchgate.net |

| Hydrogen Bonding Capacity | General Bioactivity | The presence of N and O atoms allows for crucial hydrogen bond formation with biological targets. nih.gov |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein or nucleic acid). walshmedicalmedia.comnih.gov This method provides a static snapshot of the likely binding mode and helps to rationalize the biological activity of compounds at a molecular level.

Derivatives of pyrazine carbohydrazide have been the subject of numerous docking studies to explore their potential mechanisms of action against various diseases, particularly tuberculosis. These studies often aim to validate experimental findings and provide a structural basis for observed activity. nih.govnih.gov

For example, in the context of tuberculosis, pyrazine-based compounds have been docked into the active sites of key enzymes of Mycobacterium tuberculosis. One such target is Decaprenylphosphoryl-β-d-ribose-2'-epimerase (DprE1), an essential enzyme for mycobacterial cell wall synthesis. nih.gov Docking studies of pyrazine-thiazolidinone hybrids into DprE1 have helped to elucidate the probable binding modes and rationalize the potent activity of these compounds against dormant tuberculosis. nih.gov Similarly, other pyrazinamide (B1679903) analogs have been docked against the InhA enzyme, another crucial target in tuberculosis treatment. nih.gov

These studies typically reveal key molecular interactions responsible for binding, such as:

Hydrogen bonds: Often formed between the hydrazide moiety and amino acid residues like Ser or Tyr in the enzyme's active site. nih.govresearchgate.net

Hydrophobic interactions: Involving the pyrazine and other aromatic rings of the derivatives with nonpolar residues of the target.

Chelation: In some cases, the hydrazone moiety has the potential to chelate metal ions like Zn²⁺ that are essential for enzyme activity. walshmedicalmedia.com

Table 3: Examples of Molecular Docking Studies on Pyrazine Hydrazide/Hydrazone Derivatives

| Compound Series | Biological Target | Key Findings & Interactions |

|---|---|---|

| Pyrazine-thiazolidinone hybrids | M. tuberculosis DprE1 | Provided insight into the binding mode and mechanism of action against dormant TB. nih.gov |

| Pyrazine-1,2,3-triazoles | M. tuberculosis InhA Enzyme | Validated the anti-tubercular activity profile of potent analogs. nih.gov |

| Pyrimidinyl hydrazones | Acid and Alkaline Phosphatases | Explained differential effects on enzymes; potential chelation of Zn²⁺ ions in the active site. walshmedicalmedia.com |

By visualizing these interactions, molecular docking serves as an indispensable tool for structure-based drug design, enabling the targeted modification of lead compounds to enhance their binding affinity and, consequently, their therapeutic effect.

Coordination Chemistry and Metal Complexes

Ligand Properties of 6-Methylpyrazine-2-carbohydrazide and its Derivatives

This compound, and the hydrazone derivatives it readily forms, are recognized for their potent chelating abilities, which are fundamental to their interaction with metal centers.

This compound is an effective chelating agent capable of binding to a metal ion through multiple donor atoms simultaneously, forming stable ring structures. Its versatility is enhanced upon condensation with aldehydes or ketones to form hydrazone Schiff bases. eurjchem.comajgreenchem.com These derivatives can act as multidentate ligands, often coordinating to a central metal ion in a 1:1 metal-to-ligand stoichiometry. eurjchem.comeurjchem.com For instance, hydrazone derivatives of pyrazine-2-carbohydrazide (B1222964) have been shown to behave as dibasic tridentate ligands, creating stable complexes with various transition metals. eurjchem.comeurjchem.com The crystal structure of 5-methylpyrazine-2-carbohydrazide (B1341549) shows that in its solid state, molecules are linked by intermolecular hydrogen bonds, indicating the potential for strong interactions. researchgate.net

The molecule possesses several potential donor atoms, primarily nitrogen and oxygen, which facilitate its coordination with metal ions. frontiersin.orgnih.gov Coordination can occur in two main ways depending on the tautomeric form of the ligand:

Keto form : In its neutral keto form, the ligand can coordinate through the carbonyl oxygen atom and a nitrogen atom from the terminal -NH2 group of the hydrazide moiety. frontiersin.org

Enol form : Through tautomerism, the ligand can exist in an enol form. Following deprotonation, this enolate form coordinates through the enolic oxygen and the azomethine nitrogen atom. eurjchem.comeurjchem.com

Furthermore, one of the nitrogen atoms of the pyrazine (B50134) ring can also participate in coordination, allowing for varied bonding modes and the formation of polynuclear or bridged complexes. nih.govscispace.com In many documented complexes of its hydrazone derivatives, the ligand coordinates through the enolic oxygen, an azomethine nitrogen, and another atom such as a phenolic oxygen from the aldehyde/ketone precursor. eurjchem.comeurjchem.com

A critical feature of this compound and its derivatives is the existence of a keto-enol tautomeric equilibrium. frontiersin.orglibretexts.org Tautomers are constitutional isomers that readily interconvert, and in this case, it involves the migration of a proton from the nitrogen adjacent to the carbonyl group to the carbonyl oxygen. masterorganicchemistry.com

Keto Form ⇌ Enol Form

While many carbonyl compounds exist predominantly in the keto form, the enol form is crucial for the reactivity of hydrazides in coordination chemistry. libretexts.orgmasterorganicchemistry.com The formation of metal complexes often proceeds via the deprotonated enolate form. eurjchem.comeurjchem.comfrontiersin.org This deprotonation is facilitated by the reaction conditions and the presence of the metal ion, which stabilizes the enolate tautomer, making it a more effective ligand for chelation. frontiersin.org This equilibrium is fundamental to the ligand's ability to act as a dibasic agent in the formation of many of its metal complexes. eurjchem.comeurjchem.com

Synthesis of Metal Complexes

The flexible coordination behavior of this compound and its derivatives allows for the synthesis of diverse metal complexes, including mononuclear and macrocyclic structures.

While literature on the mononuclear complexes of the parent this compound is limited, its hydrazone derivatives have been extensively used to synthesize such complexes. Specifically, the hydrazone N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide, formed from pyrazine-2-carbohydrazide, readily forms stable, colored, and solid mononuclear complexes with a variety of transition metals. eurjchem.comeurjchem.com

| Metal Ion | Proposed Geometry | Coordination Details | Source |

|---|---|---|---|

| Cr(III) | Octahedral | Coordination via phenolate (B1203915) oxygen, azomethine nitrogen, and enolate oxygen in its hydrazone derivative. | eurjchem.comeurjchem.com |

| Fe(III) | Octahedral | Coordination via phenolate oxygen, azomethine nitrogen, and enolate oxygen in its hydrazone derivative. | eurjchem.comeurjchem.com |

| V(IV) (as VO(IV)) | Square Pyramidal | Coordination via phenolate oxygen, azomethine nitrogen, and enolate oxygen in its hydrazone derivative. | eurjchem.comeurjchem.com |

| WO₂(VI) | Octahedral | Features a cis-WO₂ moiety; coordination through the hydrazone derivative. | eurjchem.comeurjchem.com |

| UO₂(VI) | Octahedral | Features a linear O=U=O group; coordination through the hydrazone derivative. | eurjchem.comeurjchem.com |

The carbohydrazide (B1668358) functional group present in this compound serves as a key building block in template synthesis for the formation of macrocyclic complexes. ajgreenchem.com In this method, a metal ion acts as a template, organizing the precursor molecules into a specific orientation that facilitates the final cyclization step. core.ac.uk

Research has demonstrated the synthesis of macrocyclic complexes of Cr(III) and Fe(III) through the condensation of carbohydrazide with dicarbonyl compounds like dimedone in the presence of the metal salt. ajgreenchem.com The metal ion holds the linear components in a favorable position for the ring-closing reaction to occur, leading to the formation of a "2+2" macrocycle (two carbohydrazide units and two dicarbonyl units). This approach highlights the utility of the carbohydrazide moiety in constructing complex, multi-ring structures. ajgreenchem.comcore.ac.uk

Characterization of Metal Complexes of this compound

The structural and physicochemical properties of metal complexes derived from this compound and its related Schiff bases are elucidated through a variety of analytical techniques. These methods provide comprehensive insights into the stoichiometry, geometry, bonding, and thermal stability of the complexes.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the empirical formula of the synthesized metal complexes. The experimentally determined weight percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the calculated values for the proposed structures. This comparison is crucial for confirming the metal-to-ligand stoichiometry. For a series of mononuclear complexes involving a hydrazone ligand derived from pyrazine-2-carbohydrazide, elemental analysis data have confirmed a 1:1 metal-to-ligand ratio. eurjchem.combendola.comeurjchem.comresearchgate.net The close agreement between the found and calculated percentages supports the proposed molecular formulas for the complexes. eurjchem.com

Table 1: Elemental Analysis Data for Metal Complexes of a Pyrazine-2-carbohydrazide Derivative

| Complex | % Carbon (Found/Calcd.) | % Hydrogen (Found/Calcd.) | % Nitrogen (Found/Calcd.) | % Metal (Found/Calcd.) |

|---|---|---|---|---|

| [Cr(L)Cl(H₂O)₂] | 35.33 (35.41) | 3.32 (3.37) | 12.65 (12.77) | 11.77 (11.85) |

| [Fe(L)Cl(H₂O)₂] | 35.01 (35.09) | 3.30 (3.35) | 12.61 (12.60) | 12.55 (12.62) |

| [VO(L)(H₂O)] | 41.51 (41.58) | 3.20 (3.24) | 14.91 (14.97) | 13.59 (13.63) |

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements at room temperature provide valuable information about the electronic configuration and the geometry of the central metal ion in a complex. The magnetic moment (μ_eff), measured in Bohr Magnetons (B.M.), is calculated from this data.

For instance, the Ti(III) complex of a pyrazine-2-carbohydrazone ligand was found to have a magnetic moment of 1.87 B.M., which corresponds to the single unpaired electron expected for an octahedral d¹ system. bendola.com Similarly, a Cr(III) complex exhibited a magnetic moment consistent with three unpaired electrons in an octahedral environment. bendola.com An Fe(III) complex showed a magnetic moment of 5.91 B.M., a value characteristic of high-spin octahedral Fe(III) systems. bendola.com The oxovanadium(IV) complex's magnetic moment was measured at 1.78 B.M., aligning with the expected value for a square pyramidal geometry. eurjchem.com In contrast, complexes of Th(IV), WO₂(VI), and UO₂(VI) were found to be diamagnetic, which is consistent with their d⁰, d⁰, and f⁰ electronic configurations, respectively. bendola.com

Table 2: Magnetic Moment Data for Metal Complexes

| Complex | Metal Ion | Magnetic Moment (μ_eff) in B.M. | Suggested Geometry |

|---|---|---|---|

| [Ti(L)Cl(H₂O)₂] | Ti(III) | 1.87 | Octahedral |

| [Cr(L)Cl₂(H₂O)]·H₂O | Cr(III) | 3.82 | Octahedral |

| [Fe(L)Cl₂(H₂O)] | Fe(III) | 5.91 | Octahedral |

| [VO(L)(H₂O)] | VO(IV) | 1.78 | Square Pyramidal |

| [WO₂(L)(H₂O)] | WO₂(VI) | Diamagnetic | Octahedral |

| [UO₂(L)(CH₃OH)] | UO₂(VI) | Diamagnetic | Octahedral |

Infrared Spectroscopy of Complexes

Infrared (IR) spectroscopy is employed to identify the coordination sites of the ligand that are involved in bonding with the metal ion. By comparing the IR spectrum of the free ligand with those of the metal complexes, shifts in the characteristic vibrational frequencies can be observed.

In complexes of a pyrazine-2-carbohydrazide derivative, the absence of the ligand's C=O (carbonyl), N-H, and O-H stretching bands indicates the deprotonation of the amide and phenolic groups and subsequent coordination through the enolic oxygen. bendola.com A significant shift to lower frequencies of the ν(C=N) azomethine band in the complexes compared to the free ligand suggests the coordination of the azomethine nitrogen to the metal center. bendola.com This is further supported by an upward shift of the ν(N-N) band in the complexes' spectra. bendola.com The appearance of new, non-ligand bands in the far-IR region is attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. researchgate.net For dioxouranium(VI) and dioxotungsten(VI) complexes, characteristic bands for the asymmetric and symmetric stretches of the O=U=O and cis-WO₂ moieties are observed, confirming their presence. eurjchem.combendola.com

Reflectance Spectra

Solid-state diffuse reflectance spectroscopy is used to study the electronic transitions within the metal complexes, which helps in assigning their geometry. The positions of the d-d transition bands are indicative of the ligand field environment around the metal ion.

For a Cr(III) complex, bands observed around 580 nm, 411 nm, and 262 nm are assigned to the ⁴A₂g(F) → ⁴T₂g(F), ⁴A₂g(F) → ⁴T₁g(F), and ⁴A₂g(F) → ⁴T₂g(P) transitions, respectively, which are characteristic of an octahedral geometry. bendola.com Similarly, an Fe(III) complex displayed bands at 850 nm, 592 nm, and 474 nm, corresponding to the ⁶A₁g → ⁴T₁g(G), ⁶A₁g → ⁴T₂g(G), and ⁶A₁g → ⁴Eg(D) transitions, also suggesting an octahedral environment. eurjchem.com An oxovanadium(IV) complex showed three bands at 769 nm, 610 nm, and 465 nm, which are assigned to the ²B₂ → ²E, ²B₂ → ²B₁, and ²B₂ → ²A₁ transitions, respectively, indicating a square pyramidal coordination. eurjchem.com

Thermal Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis (TGA) provides information on the thermal stability of the complexes and the nature of water molecules (coordinated or lattice). The technique measures the change in mass of a substance as a function of temperature. TGA curves for pyrazine-2-carbohydrazide derivative complexes typically show a multi-step decomposition process. bendola.com The initial weight loss at lower temperatures (around 100-200°C) usually corresponds to the removal of lattice or coordinated water molecules. Subsequent decomposition steps at higher temperatures involve the breakdown of the organic ligand framework, ultimately leaving a stable metal oxide as the final residue. bendola.comresearchgate.net The Coats-Redfern method can be used to calculate kinetic and thermodynamic parameters from the TGA data. eurjchem.comeurjchem.comresearchgate.net Based on the half-decomposition temperature, a thermal stability order for a series of complexes was determined to be: Cr(III) < WO₂(VI) < Fe(III) < MoO₂(VI) < VO(IV) < UO₂(VI). eurjchem.comeurjchem.comresearchgate.net

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is a technique used to determine the crystalline or amorphous nature of the synthesized complexes. The PXRD patterns of metal complexes of pyrazine-2-carbohydrazide derivatives show sharp, well-defined peaks, which indicate that the complexes are crystalline. bendola.comresearchgate.net The diffraction patterns of the complexes are distinctly different from that of the free ligand, signifying the formation of new crystalline structures upon complexation. The average crystallite size of the complex particles can be calculated from the peak broadening using the Scherrer formula. researchgate.netspuvvn.edu This analysis confirms the formation of new, solid-state structures and can provide information about the unit cell dimensions and crystal system. spuvvn.edu

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a critical technique for characterizing the surface morphology and particle size of newly synthesized metal complexes. Studies on metal complexes of ligands structurally similar to this compound, such as pyrazine-2-carbohydrazones, reveal distinct and well-defined crystalline structures.

The morphology of these complexes is often dependent on the specific metal ion coordinated with the ligand. For instance, in a series of complexes with a hydrazone Schiff base ligand derived from pyrazine-2-carbohydrazide, Ti(III) and Fe(III) complexes were found to have "stack of globule droplet-like structures". eurjchem.com In contrast, the Cr(III), Th(IV), and UO₂(VI) complexes of the same ligand exhibited "platelet-like structures". eurjchem.com SEM analysis of another series of mononuclear complexes, including those with VO(IV), Cr(III), and Fe(III), indicated the presence of well-defined crystals, free from any surface shadows of the metal ion, with particle sizes recorded as being greater than 10 micrometers. eurjchem.comresearchgate.net This demonstrates that complexation leads to organized, crystalline materials with distinct surface features.

Applications of Metal Complexes

The synthesis of metal complexes with pyrazine-based carbohydrazide ligands is driven by their potential for a wide range of applications. nih.gov The coordination of metal ions to these organic ligands can lead to novel materials with specific functional properties in catalysis, sensing, and materials science. nih.gov

Metal-Based Catalysis

Hydrazone ligands and their metal complexes are a subject of significant interest for their catalytic potential. jocpr.comresearchgate.netresearchgate.net The versatile coordination possibilities and the stability of the resulting complexes make them suitable candidates for catalyzing various chemical reactions. jocpr.comresearchgate.net

Research has demonstrated that metal complexes of hydrazone-based ligands can serve as effective catalysts. For example, Zn(II) complexes with tridentate hydrazone ligands have been tested as potential catalysts for the ketone-amine-alkyne (KA²) coupling reaction. researchgate.net Furthermore, the photocatalytic activity of certain hydrazone complexes under UV-visible irradiation has been investigated, highlighting their potential in light-driven chemical processes. jocpr.com Copper(II) complexes with pyrazine derivatives have also shown biomimetic catalytic activity, mimicking the function of catechol oxidase enzymes.

Sensors

Complexes derived from pyrazine carbohydrazide have shown significant promise in the development of chemical sensors for detecting specific metal ions. These sensors often operate on colorimetric or ratiometric principles, providing a visual indication of the analyte's presence.

A sensor based on pyrazine-2-carbohydrazide was developed for the colorimetric and ratiometric visual detection of zinc ions (Zn²⁺). dntb.gov.ua Similarly, a colorimetric sensor featuring pyridyl and carbohydrazide components was synthesized to detect Fe(II), Co(II), and Cu(II) ions in aqueous solutions. scispace.com This sensor exhibits high selectivity, changing from colorless to blue in the presence of Fe(II) and to yellow with Co(II) and Cu(II). scispace.com Beyond simple ion detection, coordination polymers incorporating pyrazine have been developed as fluorescent sensor materials for the selective detection of nitroaromatic compounds (NACs). nih.gov

Materials Development

The synthesis of coordination compounds from pyrazine derivatives is a key strategy in the development of new materials. nih.gov These efforts aim to create metal-organic frameworks (MOFs) and coordination polymers with unique structural architectures and functional properties. nih.govrsc.org The choice of ligand, metal ion, and even the solvent can influence the final structure, leading to one-, two-, or three-dimensional networks. nih.gov

A significant area of materials development involving these complexes is in the field of electronics. As detailed in the following section, metal complexes of pyrazine-based hydrazones have been shown to possess semiconducting properties, making them promising candidates for use in electronic devices. bendola.comyu.edu.jo The creation of stable, crystalline coordination compounds with tunable electronic behavior is a primary goal of this research. nih.gov

Solid-State Electrical Conductivity

The solid-state electrical properties of metal complexes of pyrazine-2-carbohydrazone ligands have been investigated, revealing their potential as semiconductor materials. bendola.comyu.edu.jo The electrical conductivity (σ) of these compounds is typically measured on compressed pellets over a range of temperatures, often from 303 K to 463 K. yu.edu.jo

Studies consistently show that for these complexes, conductivity increases as the temperature rises, which is characteristic of semiconducting behavior. bendola.comyu.edu.jo The relationship between conductivity and temperature follows the Arrhenius equation, σ = σ₀exp(-Ea/kT), where σ₀ is a pre-exponential factor, Ea is the activation energy of conduction, and k is the Boltzmann constant. researchgate.net The lower value of the activation energy indicates a smaller energy gap between the valence and conduction bands, facilitating electrical conduction. The measured conductivity values for these compounds typically fall within the range of semiconductors. bendola.com

Below is a table of electrical conductivity data for a series of metal complexes with N′-(1-(2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide, a derivative of the target compound.

| Compound | Conductivity (σ) at 40 °C (Ω⁻¹ cm⁻¹) | Conductivity (σ) at 100 °C (Ω⁻¹ cm⁻¹) | Activation Energy (Ea) (eV) |

|---|---|---|---|

| H₂L (Ligand) | 4.37 × 10⁻¹² | 3.90 × 10⁻¹¹ | 0.440 |

| [Ti(L)(Cl)(H₂O)₂] | 1.62 × 10⁻¹² | 9.54 × 10⁻¹¹ | 0.766 |

| [Cr(L)(Cl)(H₂O)₂] | 1.62 × 10⁻¹² | 9.54 × 10⁻¹¹ | 0.765 |

| [Fe(L)(Cl)(H₂O)₂] | 7.34 × 10⁻¹⁰ | 2.16 × 10⁻⁹ | 0.748 |

| [WO₂(L)(H₂O)] | 7.32 × 10⁻¹¹ | 5.89 × 10⁻⁹ | 0.856 |

| [Th(L)(NO₃)₂(H₂O)] | 7.32 × 10⁻¹² | 5.89 × 10⁻¹⁰ | 0.759 |

Advanced Applications and Future Directions

Applications in Organic Synthesis

The reactivity of the carbohydrazide (B1668358) moiety, combined with the aromatic pyrazine (B50134) core, makes 6-Methylpyrazine-2-carbohydrazide a valuable building block in synthetic organic chemistry.

Building Block for Heterocyclic Synthesis

This compound is a key starting material for the synthesis of a wide array of other heterocyclic compounds. The typical synthetic pathway begins with the esterification of 5-methylpyrazine-2-carboxylic acid, followed by treatment with hydrazine (B178648) hydrate (B1144303) to yield the target carbohydrazide. researchgate.net This carbohydrazide is then readily condensed with various substituted aromatic aldehydes or ketones to produce a diverse family of hydrazones. researchgate.net These hydrazones are stable, well-characterized intermediates that can be further cyclized to form more complex heterocycles.

Furthermore, the carbohydrazide can react with isothiocyanates, carbon disulfide, or formic acid to yield thiosemicarbazides, 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles, demonstrating its utility as a versatile precursor. researchgate.net This reactivity allows chemists to construct a variety of molecular frameworks built upon the pyrazine core. researchgate.netnih.gov

Table 1: Examples of Hydrazone Derivatives from 5-Methylpyrazine-2-carbohydrazide (B1341549)

| Compound Name | Reactant | Molecular Formula | Reference |

|---|---|---|---|

| (E)-N'-(4-methylbenzylidene)-5-methylpyrazine-2-carbohydrazide | 4-methylbenzaldehyde | C14H14N4O | researchgate.net |

| (E)-N'-(4-chlorobenzylidene)-5-methylpyrazine-2-carbohydrazide | 4-chlorobenzaldehyde | C13H11ClN4O | researchgate.net |

| (E)-N'-(4-bromobenzylidene)-5-methylpyrazine-2-carbohydrazide | 4-bromobenzaldehyde | C13H11BrN4O | researchgate.net |

| (E)-N'-(2-hydroxybenzylidene)-5-methylpyrazine-2-carbohydrazide | 2-hydroxybenzaldehyde | C13H12N4O2 | researchgate.net |

| (E)-N'-(4-hydroxy-3-methoxybenzylidene)-5-methylpyrazine-2-carbohydrazide | 4-hydroxy-3-methoxybenzaldehyde | C14H14N4O3 | researchgate.net |

Precursors for Formazan (B1609692) Derivatives

While direct synthesis of formazan derivatives from this compound is not extensively documented, the compound is an ideal precursor for their formation. The synthesis of formazans typically involves the reaction of a hydrazone with a diazonium salt. As established, this compound is readily converted into various hydrazones. researchgate.net These resulting pyrazine-based hydrazones possess the necessary structural features to subsequently react with diazonium salts, which would lead to the formation of novel formazan derivatives bearing a pyrazine substituent. Hydrazides and their derivatives are recognized as useful building blocks for creating a plethora of heterocyclic rings. nih.govresearchgate.net

Potential in Photonics Applications (Nonlinear Optics - NLO)

The field of nonlinear optics (NLO) explores how intense light interacts with materials to produce new optical frequencies, a property crucial for technologies like telecommunications and optical computing. Research has identified the pyrazine ring as a promising core structure for NLO chromophores. rsc.orgrsc.org

Studies on various pyrazine derivatives have shown that they can exhibit significant second- and third-order NLO properties. rsc.orgrsc.orgupce.cz Key findings include:

Structural Influence : The NLO response is highly dependent on the molecular structure. Investigations into X-shaped and Λ-shaped pyrazine derivatives revealed that the relative positions of donor and acceptor substituents on the pyrazine ring dramatically alter the NLO anisotropy. rsc.orgresearchgate.net For instance, in X-shaped derivatives, 2,3-isomers tend to have a dipolar NLO response, while 2,6-isomers exhibit a more octupolar response. rsc.org

Donor-Acceptor Systems : The development of donor-acceptor (D-A) type pyrazine derivatives has been a successful strategy. rsc.org By introducing strong electron-donating groups (like triphenylamine) and electron-accepting groups (like a nitro group) onto the pyrazine framework, intramolecular charge transfer (ICT) is enhanced, which significantly boosts the third-order NLO properties. rsc.org

Performance Enhancement : The NLO performance of pyrazine-based materials can be further improved by incorporating them into polymer matrices, such as Polymethyl methacrylate (B99206) (PMMA) composite films, which has been shown to enhance the NLO response by several orders of magnitude. rsc.org

While this compound itself has not been the specific subject of these NLO studies, the established potential of the pyrazine core suggests that its derivatives are worthy candidates for investigation in photonics and materials science.

Emerging Research Areas

Current research is leveraging the unique chemical properties of this compound to address complex challenges in medicine and drug discovery.

Development of Novel Scaffolds

In medicinal chemistry, a "scaffold" is a core molecular structure upon which new drugs are built. The pyrazine ring is considered a "privileged scaffold" due to its presence in numerous bioactive compounds and approved drugs. tandfonline.commdpi.comnih.gov The pyrazine-2-carbohydrazide (B1222964) unit is now being utilized as a key pharmacophore in molecular hybridization techniques. researchgate.net This strategy involves fusing the pyrazine-2-carbohydrazide moiety with other known pharmacophores to create entirely new hybrid molecular scaffolds. researchgate.net The goal is to develop leads with enhanced potency and novel mechanisms of action, for example, by creating hybrid molecules with potential anticancer or antimicrobial properties. researchgate.net

Overcoming Drug Resistance Issues

The rise of drug resistance in cancer and infectious diseases is a critical global health threat. The development of pyrazine-based compounds represents a promising strategy to combat this challenge. Research has shown that pyrazine derivatives can be effective against drug-resistant cell lines and pathogens. nih.govnih.gov

Key approaches include:

Multi-Targeting Inhibitors : Designing pyrazine-based molecules that can inhibit multiple biological targets simultaneously, such as dual c-Met/VEGFR-2 inhibitors, may help overcome the resistance that often develops with single-target agents. nih.gov

Targeting Resistant Cancer Cells : Hybrid molecules, such as those combining curcumin (B1669340) and pyrazine fragments, have demonstrated significant inhibitory effects against both drug-sensitive and drug-resistant lung cancer cell lines (A549/DDP). nih.gov

Novel Mechanisms of Action : Some novel cyclometalated Iridium(III) complexes have been shown to induce ferroptosis, a different form of cell death, which offers a strategy to overcome resistance to traditional apoptosis-inducing therapies. acs.org

Combination Therapy : In the treatment of mycobacterial infections like leprosy, pyrazine-related compounds such as clofazimine (B1669197) are used in combination with other antibiotics specifically to counter the high frequency of resistance. mdpi.com

These emerging areas of research highlight the significant potential of this compound and its derivatives to contribute to the next generation of therapeutics and advanced materials.

Computational Drug Design

The field of computational drug design leverages computer simulations and modeling to predict and analyze the interaction of a chemical compound with a biological target. In the context of this compound and its derivatives, computational techniques, particularly molecular docking, are instrumental in elucidating potential therapeutic applications. Molecular docking studies simulate the binding of a ligand (the chemical compound) to the active site of a receptor, such as an enzyme or protein, to predict the strength and type of interaction.

Research into pyrazine-based molecules has utilized molecular docking to explore their potential as therapeutic agents. These studies involve docking various pyrazine derivatives into the active sites of enzymes to understand their binding interactions. doaj.org For instance, derivatives of pyrazine have been investigated as potential inhibitors for enzymes implicated in various diseases. The insights gained from these simulations are crucial for structure-activity relationship (SAR) studies, which aim to identify the chemical features of a molecule that are responsible for its biological activity. doaj.org

In silico studies on pyrazine derivatives have been employed to identify potential inhibitors of specific kinases, which are key regulators of cell function and are often targeted in cancer therapy. researchgate.net The process involves creating 3D models of the compounds and docking them into the active site of the target kinase to predict binding affinity and interaction patterns. researchgate.net This computational screening helps in prioritizing compounds for synthesis and further biological evaluation, thereby streamlining the drug discovery process.

Furthermore, the design of novel antimicrobial agents has also benefited from the computational analysis of pyrazine derivatives. By modeling the interaction of these compounds with essential microbial enzymes, researchers can predict their potential efficacy. mdpi.com This approach facilitates the rational design of new derivatives with enhanced activity and selectivity. The supramolecular structures of methylated pyrazine-2-carbohydrazides, which are influenced by weak hydrogen bonds and π-π stacking interactions, also play a role in their binding characteristics and are a subject of computational analysis. nih.gov

Pharmacokinetics and Pharmacochemical Properties (in silico studies)

ADMET prediction studies on pyrazine-based compounds have shown that many possess drug-like properties. doaj.org These predictions are often based on established rules such as Lipinski's rule of five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. mdpi.com For instance, studies on pyrazine-chromene-3-carbohydrazide conjugates indicated that most of the designed compounds satisfied the rules of drug-likeness. dergipark.org.tr

Key pharmacokinetic parameters predicted through in silico methods for pyrazine derivatives include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. dergipark.org.trnih.gov Studies on various pyrazine derivatives have shown predictions of high gastrointestinal absorption for many analogs. dergipark.org.tr Conversely, BBB permeability is often predicted to be low, suggesting a lower likelihood of central nervous system side effects. dergipark.org.tr

Conclusion and Future Perspectives

Summary of Key Research Contributions

Research on 6-Methylpyrazine-2-carbohydrazide has established it as a pivotal building block in medicinal and synthetic chemistry. mdpi.comajgreenchem.com Its primary contribution lies in its utility as a synthetic intermediate for a diverse range of derivatives, including hydrazones and Schiff bases, which are readily formed by condensation with various aromatic aldehydes and ketones. ajgreenchem.comresearchgate.netnih.gov These synthetic endeavors are significant as they have yielded molecules with promising, pre-clinically evaluated biological activities.

Key findings from various studies have demonstrated the broad-spectrum potential of these derivatives. The most notable areas of activity include:

Antimicrobial Agents: Numerous derivatives have been synthesized and evaluated for their in vitro activity against both Gram-positive and Gram-negative bacteria, with some compounds showing potency comparable to standard antibiotics. nih.govemanuscript.techresearchgate.netjyoungpharm.in

Antitubercular Potential: Leveraging the known antitubercular properties of the pyrazine (B50134) core, which is central to the frontline drug Pyrazinamide (B1679903), researchers have designed and synthesized derivatives as potential new agents against Mycobacterium tuberculosis. tandfonline.comajgreenchem.com

Enzyme Inhibition: Derivatives have been designed as inhibitors for specific enzymes, such as Dipeptidyl peptidase-4 (DPP-IV), highlighting their potential in managing metabolic diseases like type 2 diabetes. mdpi.com Other studies have explored their capacity as urease inhibitors. researchgate.netnih.gov

Antioxidant and Anticancer Activity: Certain hydrazone derivatives of this compound have been assessed for their antioxidant properties. researchgate.netnih.gov Furthermore, the broader class of carbohydrazides has been investigated for anticancer potential against various cell lines. mdpi.comnih.gov

Structural Elucidation: Advanced analytical techniques, particularly X-ray crystallography, have been employed to definitively characterize the molecular structure of these derivatives. researchgate.netnih.govnih.gov These studies have provided crucial insights into their stereochemistry and non-covalent interactions, such as hydrogen bonding and π-π stacking, which influence their crystal packing and biological function. nih.gov

The table below summarizes the synthesis strategies and evaluated biological activities of derivatives originating from this compound and its parent compounds.

| Derivative Class | Synthesis Strategy | Biological Activity Investigated |

| Hydrazones/Schiff Bases | Condensation of the carbohydrazide (B1668358) with various substituted aromatic aldehydes. researchgate.netjyoungpharm.in | Antimicrobial (antibacterial), Antioxidant, Urease Inhibition. researchgate.netnih.govjyoungpharm.in |

| Pyrimidine-Carbohydrazides | Multi-step synthesis involving the Biginelli reaction followed by reaction with hydrazine (B178648) hydrate (B1144303). mdpi.com | DPP-IV Inhibition (Antidiabetic). mdpi.com |

| N-methylated Derivatives | Methylation of pyrazine-2-carbohydrazides followed by structural analysis. nih.gov | Structural studies (X-ray crystallography), comparison of molecular conformation. nih.gov |

| General Heterocycles | Use as a building block to assemble more complex heterocyclic rings. mdpi.com | Anticancer. mdpi.com |

Challenges and Opportunities in this compound Research

Despite the promising findings, research in this area faces several challenges. A primary hurdle is overcoming the emergence of drug-resistant microbial strains, which necessitates the continuous development of agents with novel mechanisms of action. emanuscript.techjyoungpharm.in From a chemical perspective, challenges include optimizing synthesis yields, developing efficient and scalable purification methods, and fine-tuning the physicochemical properties (e.g., solubility, lipophilicity) of derivatives to ensure favorable pharmacokinetics and bioavailability. emanuscript.techmdpi.com

These challenges, however, create significant opportunities. The structural versatility of this compound makes it an ideal scaffold for combinatorial chemistry and the generation of large compound libraries for high-throughput screening. tandfonline.com This opens the door to discovering compounds with novel biological targets. There is a substantial opportunity to move beyond traditional antimicrobial and anticancer screening to explore applications in other therapeutic areas, such as neurodegenerative diseases, inflammatory disorders, and virology. ajgreenchem.comnih.govscispace.com Furthermore, the potential for these molecules to act as multi-target ligands presents an exciting opportunity for developing treatments for complex diseases. scispace.com The ability of the carbohydrazide moiety to form metal complexes also offers an avenue for creating organometallic compounds with enhanced or unique biological activities. ajgreenchem.com

Future Research Directions and Translational Potential

The future of this compound research appears robust, with several clear directions for advancement. A key focus should be the integration of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, into the design phase. emanuscript.techmdpi.comnih.gov This approach enables a more rational design of derivatives with predicted high potency and selectivity, thereby streamlining the discovery process. In-depth mechanistic studies are crucial to understand how the most potent compounds exert their biological effects at the molecular level, which is essential for further optimization and clinical development. nih.govnih.gov

The translational potential of this research is considerable. The most promising derivatives identified in vitro serve as lead compounds for further evaluation in in vivo animal models to assess their efficacy, toxicity, and pharmacokinetic profiles. mdpi.comnih.gov Given the established importance of the pyrazine ring in tuberculosis treatment, there is a strong translational pathway for developing new anti-TB drugs to combat resistant strains. jyoungpharm.in The demonstrated success in creating enzyme inhibitors suggests a tangible potential for developing new therapeutics for metabolic diseases. mdpi.com Beyond medicine, the biological activity of these heterocyclic compounds could be harnessed for agrochemical applications, such as novel pesticides or fungicides. tandfonline.com The continued exploration of this compound and its analogues holds significant promise for translation from the laboratory to real-world applications in medicine and beyond.

Q & A

Q. What are the validated synthetic routes for 6-Methylpyrazine-2-carbohydrazide, and how can purity (>95%) be ensured?

Methodological Answer:

-

Route Optimization : Start with pyrazine-2-carboxylic acid derivatives. Use hydrazine hydrate under reflux in ethanol, followed by methyl group introduction via nucleophilic substitution. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane 3:7) .

研究生论文 SCI论文教你写作到发表全程11:13:45

-

Purification : Employ column chromatography (silica gel, gradient elution) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase). Validate purity using melting point analysis and elemental composition (CHNS-O analyzer) .

【CSC公派博士】后悔药传送门:现在就开始写论文!!!规划写作优先级,不做留学路上的小白。12:46

Q. How to characterize this compound’s structural properties using spectroscopic techniques?

Methodological Answer:

- NMR : Record - and -NMR spectra in DMSO-d6. Key signals: pyrazine ring protons (δ 8.2–8.5 ppm), methyl group (δ 2.5 ppm), and hydrazide NH (δ 10.1 ppm, broad) .

- IR Spectroscopy : Confirm carbonyl (C=O, 1650–1700 cm) and N-H stretches (3200–3350 cm) .

- Mass Spectrometry : Use ESI-MS to detect molecular ion peaks (e.g., [M+H] at m/z 168.1) .

Q. What in vitro models are suitable for preliminary bioactivity screening?